molecular formula C18H21N5O2 B2781888 7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 378208-99-2

7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2781888
CAS RN: 378208-99-2
M. Wt: 339.399
InChI Key: GMZFNHMEVCUFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as A-77636, is a potent and selective dopamine D1 receptor agonist. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Catalysis and Isomerization

Research into the isomerization of N-allyl compounds, mediated by transition metal complexes, has significant implications for synthetic chemistry, including the synthesis of 7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione. This process allows for the selective synthesis of enamines, enamides, and other compounds, showcasing the potential for developing novel therapeutic agents and chemical intermediates (Krompiec, S., et al., 2008).

Enzyme Inhibition

The compound's structure, similar to purine-utilizing enzyme inhibitors, indicates its potential in treating diseases such as malaria, cancer, and autoimmune disorders. By inhibiting purine-utilizing enzymes, it could regulate the biological actions of purines and pyrimidines, essential for cellular processes (Chauhan, M., & Kumar, Raj, 2015).

Pharmaceutical Development

The extensive use of nitrogen heterocycles in pharmaceuticals underscores the relevance of compounds like 7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione in drug development. Nitrogen heterocycles are crucial structural components in many drugs, indicating the potential for this compound in various therapeutic areas (Vitaku, E., et al., 2014).

Mechanistic Insights into Chemical Reactions

Understanding the mechanisms of formation and destruction of related compounds in water treatment processes can provide insights into the environmental stability and degradation pathways of 7-allyl-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione. This knowledge is crucial for assessing its environmental impact and safety profile (Sharma, V., 2012).

properties

IUPAC Name

1,3-dimethyl-8-(2-phenylethylamino)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-12-23-14-15(21(2)18(25)22(3)16(14)24)20-17(23)19-11-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZFNHMEVCUFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-(2-phenylethylamino)-7-prop-2-enylpurine-2,6-dione

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